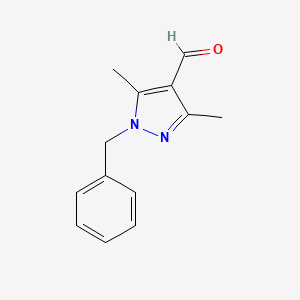

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde and its derivatives often involves multistep synthetic routes, including the use of Vilsmeier-Haack reactions, cyclocondensation reactions, and Suzuki-Miyaura cross-coupling reactions. For instance, pyrazole-containing aldehydes can be synthesized through the Vilsmeier reaction, demonstrating the adaptability of this method for producing complex pyrazole derivatives (Potapov et al., 2006). Additionally, the cyclocondensation of various precursors in the presence of catalytic systems under ultrasound irradiation has been explored for the efficient synthesis of related compounds (Ji-tai Li et al., 2004).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, has been elucidated using single crystal X-ray diffraction studies. These analyses reveal detailed insights into the geometric parameters, crystal packing, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical behavior. For example, crystal structure determination of related pyrazole carbaldehydes has shown how substituents influence the overall molecular conformation and packing in the solid state (Cunjin Xu & Yan-Qin Shi, 2011).

Chemical Reactions and Properties

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde participates in a variety of chemical reactions, reflecting its chemical versatility. It can undergo nucleophilic substitution reactions, condensation reactions with primary amines to form Schiff bases, and can act as a precursor for the synthesis of complex molecules with desired functional properties. The reactivity patterns observed highlight the compound's role as a useful building block in organic synthesis (A. Potapov et al., 2006).

Physical Properties Analysis

The physical properties of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, such as solubility, melting point, and crystal structure, are influenced by its molecular geometry and the nature of its substituents. These properties are critical for determining the compound's suitability for various applications, including its use in material science and pharmaceutical chemistry. Crystallographic studies provide a comprehensive understanding of these aspects, offering insights into the compound's stability and reactivity (Cunjin Xu & Yan-Qin Shi, 2011).

Chemical Properties Analysis

The chemical properties of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, such as reactivity towards various nucleophiles, electrophiles, and its behavior in condensation reactions, are pivotal for synthesizing a wide array of chemical entities with diverse biological activities. Its ability to form stable complexes with various metals also underscores its utility in the field of coordination chemistry, further demonstrating the compound's versatility and importance in synthetic organic chemistry (A. Potapov et al., 2006).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Vilsmeier-Haack formylation : This process leads to the formation of 4-formyl derivatives of N-alkyl-3,5-dimethyl-1H-pyrazoles, including 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, through the alkaline hydrolysis of related compounds (Attaryan et al., 2006).

Synthesis of Hydroxyethyl Derivatives : Synthesis involving 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde leads to the creation of 1-(2-Hydroxyethyl) derivatives, demonstrating its utility in complex chemical synthesis processes (Attaryan, Antanosyan, & Asratyan, 2008).

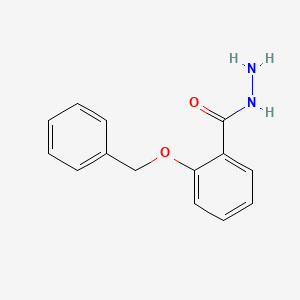

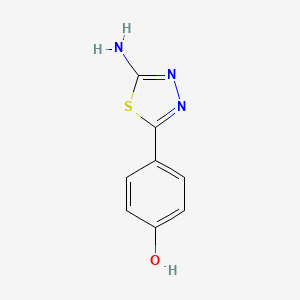

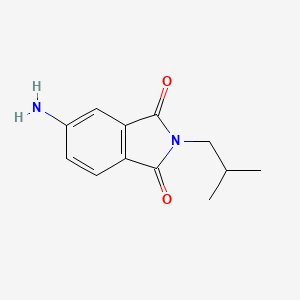

Antioxidant and Anti-Inflammatory Activity : Derivatives of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, showing significant biological activity profiles (Sudha, Subbaiah, & Mahalakshmi, 2021).

Advanced Chemical Synthesis

Synthesis of Functionalized Compounds : The compound has been used in the synthesis of highly functionalized novel symmetric 1,4-dihydropyridines, showcasing its versatility in chemical reactions (Thakrar et al., 2012).

Creation of Heterocycles : Utilized as a precursor for the synthesis of novel heterocycles, indicating its potential in creating diverse chemical structures (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Formation of Schiff Bases : Involved in the synthesis of Schiff bases derived from its reaction with primary amines, highlighting its role in forming new compounds (Potapov, Khlebnikov, & Ogorodnikov, 2006).

Biological and Pharmaceutical Research

Antimicrobial Activity : Pyrazole derivatives, including those containing 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, have been synthesized and shown to exhibit antimicrobial activities, indicating potential pharmaceutical applications (Hamed et al., 2020).

Analgesic and Anti-inflammatory Properties : Synthesized compounds with this chemical as a base have demonstrated significant analgesic and anti-inflammatory activities, suggesting potential therapeutic uses (Kenchappa & Bodke, 2020).

Catalysis in Polymerization Processes : Aluminum and zinc complexes supported by ligands derived from this compound have been synthesized and used to catalyze the ring-opening polymerization of ɛ-caprolactone, indicating its usefulness in material science and engineering (Qiao, Ma, & Wang, 2011).

Safety And Hazards

Propiedades

IUPAC Name |

1-benzyl-3,5-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10-13(9-16)11(2)15(14-10)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZFABYWVRTOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359534 | |

| Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

CAS RN |

2644-94-2 | |

| Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B1268691.png)

![5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid](/img/structure/B1268707.png)

![6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine](/img/structure/B1268713.png)

![2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol](/img/structure/B1268716.png)

![4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde](/img/structure/B1268729.png)

![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)